molecular formula C27H37ClN2O5S B601679 Desbutyl Dronedarone Hydrochloride CAS No. 197431-02-0

Desbutyl Dronedarone Hydrochloride

Cat. No.: B601679
CAS No.: 197431-02-0
M. Wt: 537.1 g/mol
InChI Key: ZDXBTJLIQYUYSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Debutyldronedarone hydrochloride (SR35021 hydrochloride): is a selective thyroid hormone receptor α1 (TRα1) inhibitor. It is the main metabolite of Dronedarone, a medication used to treat cardiac arrhythmias. Debutyldronedarone hydrochloride inhibits the binding of triiodothyronine (T3) to TRα1 and TRβ1 receptors by 77% and 25%, respectively .

Scientific Research Applications

Debutyldronedarone hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reference compound in the study of thyroid hormone receptor inhibitors.

    Biology: Investigated for its effects on thyroid hormone receptors and related biological pathways.

    Medicine: Studied for its potential therapeutic applications in treating cardiac arrhythmias and other conditions related to thyroid hormone receptor activity.

    Industry: Utilized in the development of new pharmaceuticals targeting thyroid hormone receptors

Safety and Hazards

Desbutyl Dronedarone Hydrochloride may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Future Directions

The combination of HPLC, mass spectrometry, and cytotoxicity study could be an important tool for the screening of Dronedarone pharmaceutical forms, improving quality and safety in the development of novel drug delivery systems .

Biochemical Analysis

Biochemical Properties

Desbutyl Dronedarone Hydrochloride interacts with several enzymes and proteins. It inhibits the binding of 3,3’,5-triiodo-L-thyronine (T3) to the thyroid hormone receptors TRα 1 and TRβ 1 . It also inhibits CYP2J2-mediated formation of 14,15-EET from arachidonic acid and soluble epoxide hydrolase-mediated formation of 14,15-DHET .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It decreases intracellular ATP levels in H9c2 rat cardiomyocytes . It also causes cytotoxicity, G1-phase cell cycle arrest, suppression of topoisomerase II, and DNA damage in a concentration-dependent manner .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules and changes in gene expression. It inhibits the binding of 3,3’,5-triiodo-L-thyronine (T3) to the thyroid hormone receptors TRα 1 and TRβ 1 . It also inhibits CYP2J2-mediated formation of 14,15-EET from arachidonic acid and soluble epoxide hydrolase-mediated formation of 14,15-DHET .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. After a 24-hour treatment of HepG2 cells, dronedarone caused cytotoxicity, G1-phase cell cycle arrest, suppression of topoisomerase II, and DNA damage in a concentration-dependent manner .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is formed from dronedarone by cytochrome P450s (CYPs) and monoamine oxidase (MAO) in human hepatocyte preparations . The primary metabolic clearance pathway for dronedarone is via the hepatic enzyme system (primarily cytochrome P450 3A4 [CYP3A4]) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Debutyldronedarone hydrochloride involves multiple steps, starting from the parent compound Dronedarone. The process includes the selective removal of butyl groups from Dronedarone to yield Debutyldronedarone, followed by the formation of the hydrochloride salt. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the selective removal of butyl groups without affecting other functional groups .

Industrial Production Methods: Industrial production of Debutyldronedarone hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography. The final product is obtained as a solid, white to light yellow in color, and is stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Debutyldronedarone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert Debutyldronedarone hydrochloride into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Comparison with Similar Compounds

    Dronedarone: The parent compound of Debutyldronedarone hydrochloride, used to treat cardiac arrhythmias.

    Debutyldronedarone-d6 hydrochloride: A deuterium-labeled form of Debutyldronedarone, used in research for its stability and tracking properties.

Uniqueness: Debutyldronedarone hydrochloride is unique due to its selective inhibition of TRα1 over TRβ1, making it a valuable tool in research focused on thyroid hormone receptor activity. Its main metabolite status also provides insights into the metabolic pathways of Dronedarone .

Properties

IUPAC Name

N-[2-butyl-3-[4-[3-(butylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O5S.ClH/c1-4-6-9-25-26(23-19-21(29-35(3,31)32)12-15-24(23)34-25)27(30)20-10-13-22(14-11-20)33-18-8-17-28-16-7-5-2;/h10-15,19,28-29H,4-9,16-18H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXBTJLIQYUYSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCNCCCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747514
Record name N-(2-Butyl-3-{4-[3-(butylamino)propoxy]benzoyl}-1-benzofuran-5-yl)methanesulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197431-02-0
Record name N-(2-Butyl-3-{4-[3-(butylamino)propoxy]benzoyl}-1-benzofuran-5-yl)methanesulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Desbutyl Dronedarone Hydrochloride
Reactant of Route 2
Reactant of Route 2
Desbutyl Dronedarone Hydrochloride
Reactant of Route 3
Reactant of Route 3
Desbutyl Dronedarone Hydrochloride
Reactant of Route 4
Reactant of Route 4
Desbutyl Dronedarone Hydrochloride
Reactant of Route 5
Reactant of Route 5
Desbutyl Dronedarone Hydrochloride
Reactant of Route 6
Reactant of Route 6
Desbutyl Dronedarone Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.